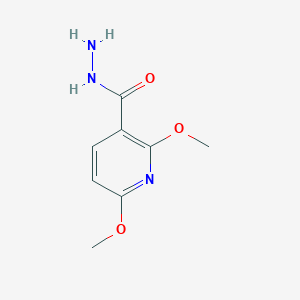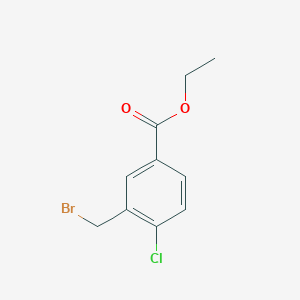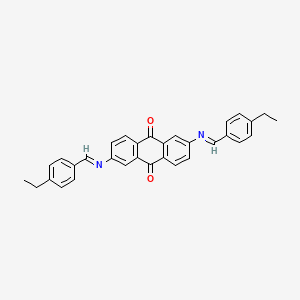
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C32H26N2O2. It is known for its distinctive structure, which includes two ethylbenzylideneamino groups attached to an anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione typically involves the condensation of 2,6-diaminoanthraquinone with 4-ethylbenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The ethylbenzylideneamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis((4-dimethylaminobenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-methoxybenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-chlorobenzylidene)amino)anthracene-9,10-dione
Uniqueness
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is unique due to the presence of ethyl groups on the benzylideneamino moieties. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
Propiedades
Número CAS |
106159-41-5 |
|---|---|
Fórmula molecular |
C32H26N2O2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2,6-bis[(4-ethylphenyl)methylideneamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26N2O2/c1-3-21-5-9-23(10-6-21)19-33-25-13-15-27-29(17-25)31(35)28-16-14-26(18-30(28)32(27)36)34-20-24-11-7-22(4-2)8-12-24/h5-20H,3-4H2,1-2H3 |
Clave InChI |
YYOGUDMOCVJQLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)N=CC5=CC=C(C=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


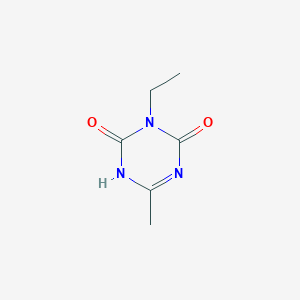
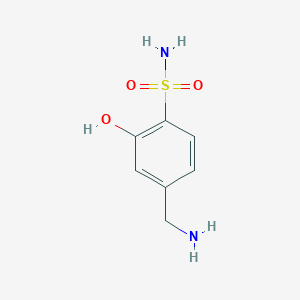

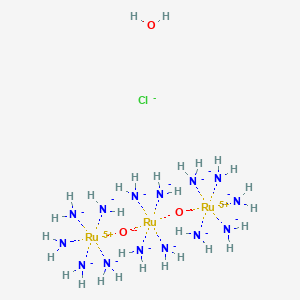

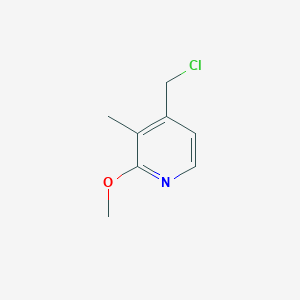
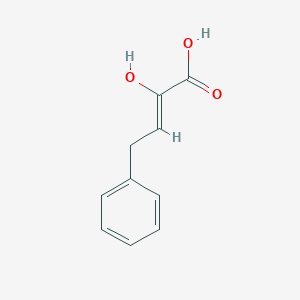
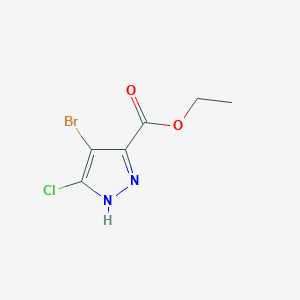

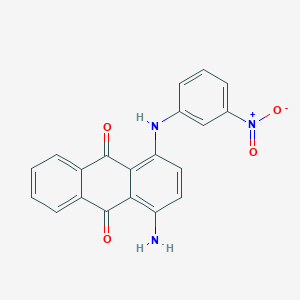
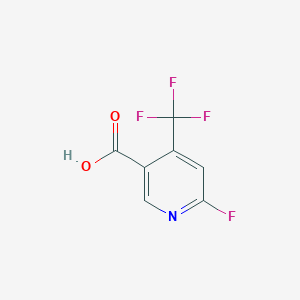
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
